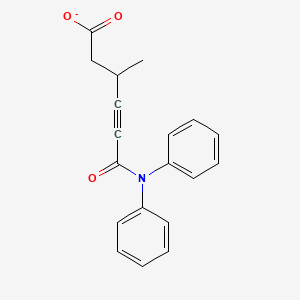
1-Iodo-2-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F3I. It is a derivative of naphthalene, where an iodine atom and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Iodo-2-(trifluoromethyl)naphthalene typically involves the metalation of 1- and 2-(trifluoromethyl)naphthalenes. The process includes treating these naphthalenes with an organometallic or lithium dialkylamide-type base followed by carbon dioxide. The reaction conditions are carefully controlled to ensure the desired product is obtained with moderate to good yields .
Analyse Des Réactions Chimiques
1-Iodo-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Metalation: The compound can be metalated at specific positions depending on the base used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
1-Iodo-2-(trifluoromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Chemical Research: The compound is studied for its reactivity and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which 1-Iodo-2-(trifluoromethyl)naphthalene exerts its effects is primarily through its reactivity as an electrophile. The iodine atom can be readily substituted by nucleophiles, making it a versatile intermediate in various chemical reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-Iodo-2-(trifluoromethyl)naphthalene can be compared with other similar compounds such as:
1-Iodo-2-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
2-Iodo-1-(trifluoromethyl)naphthalene: An isomer with the iodine and trifluoromethyl groups at different positions.
Trifluoromethylated Iodanes: Compounds with similar trifluoromethyl and iodine substituents but different core structures
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Propriétés
Formule moléculaire |
C11H6F3I |
|---|---|
Poids moléculaire |
322.06 g/mol |
Nom IUPAC |
1-iodo-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6F3I/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H |
Clé InChI |
HBLRHYLYJIVVIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


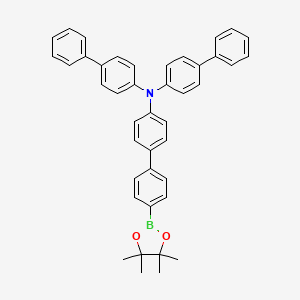
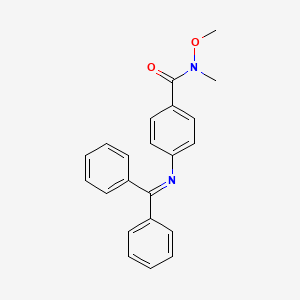
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)

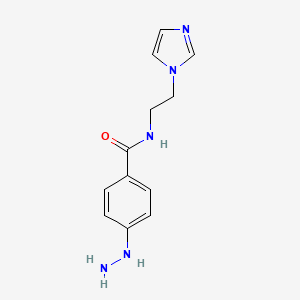
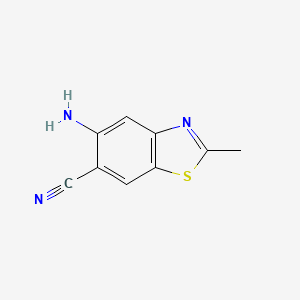
![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)

![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
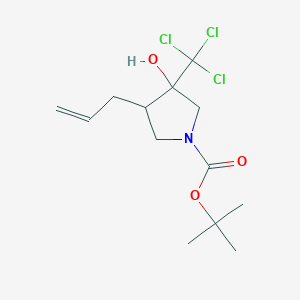
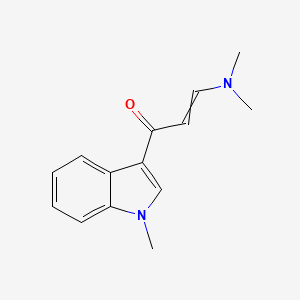
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)
